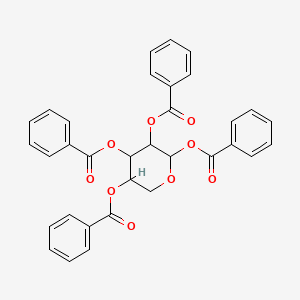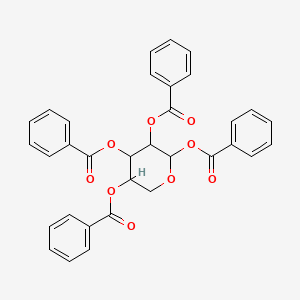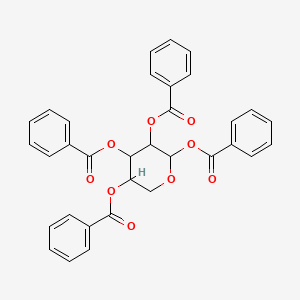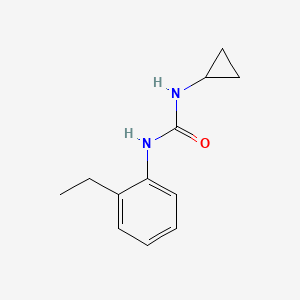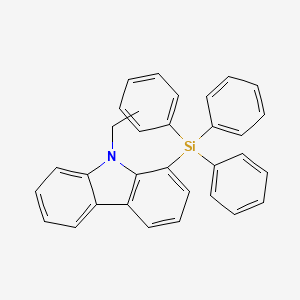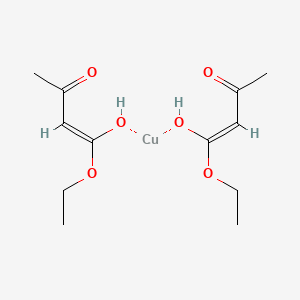
Ethyl acetoacetate, copper derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl acetoacetate, copper derivative, is a compound that combines ethyl acetoacetate with copper. Ethyl acetoacetate is an ethyl ester of acetoacetic acid, widely used as a chemical intermediate in the production of various compounds . The copper derivative of ethyl acetoacetate is often used in coordination chemistry and catalysis due to the unique properties imparted by the copper ion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the condensation of two moles of ethyl acetate to form one mole each of ethyl acetoacetate and ethanol . The copper derivative can be prepared by reacting ethyl acetoacetate with copper salts under controlled conditions .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by treating diketene with ethanol . The copper derivative is usually synthesized in a laboratory setting due to the specific conditions required for its formation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl acetoacetate undergoes various chemical reactions, including:
Keto-enol tautomerism: Involves the interconversion between keto and enol forms.
Nucleophilic substitution: The carbanion formed from ethyl acetoacetate can undergo nucleophilic substitution reactions.
Reduction: Ethyl acetoacetate can be reduced to ethyl 3-hydroxybutyrate.
Transesterification: Ethyl acetoacetate can transesterify to form other esters.
Common Reagents and Conditions
Sodium hydride (NaH): Used for deprotonation to form the carbanion.
Lithium diisopropylamide (LDA): Used for enolate formation.
Copper salts: Used to form the copper derivative.
Major Products Formed
Ethyl 3-hydroxybutyrate: Formed through reduction.
Benzyl acetoacetate: Formed through transesterification.
Applications De Recherche Scientifique
Ethyl acetoacetate, copper derivative, has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl acetoacetate, copper derivative, involves the coordination of the copper ion with the carbonyl and enolate groups of ethyl acetoacetate. This coordination enhances the reactivity of the compound, making it an effective catalyst in various chemical reactions . The copper ion can also interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetoacetate: Similar ester with a methyl group instead of an ethyl group.
Diethyl malonate: Another ester used in similar synthetic applications.
Acetylacetone: A diketone with similar reactivity.
Uniqueness
Ethyl acetoacetate, copper derivative, is unique due to the presence of the copper ion, which imparts distinct catalytic properties and potential biological activities not found in similar compounds .
Propriétés
Formule moléculaire |
C12H20CuO6 |
|---|---|
Poids moléculaire |
323.83 g/mol |
Nom IUPAC |
copper;(E)-4-ethoxy-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,8H,3H2,1-2H3;/b2*6-4+; |
Clé InChI |
FFOOXFFBSKIWIC-NVWHPRHESA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C)/O.CCO/C(=C/C(=O)C)/O.[Cu] |
SMILES canonique |
CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



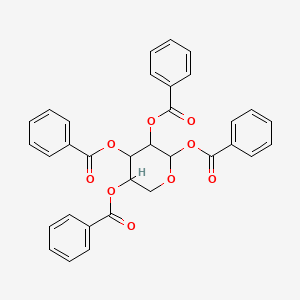


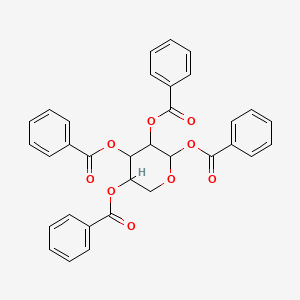
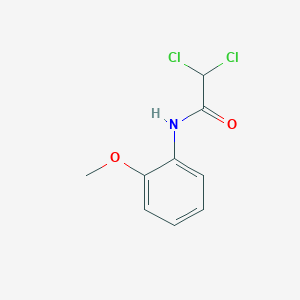
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
